REACTION_CXSMILES
|
C(O[C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]=1[CH:17]=[O:18])CC(C)C.[OH:19][C:20]1C2C(=CC=CC=2)C(C=O)=[CH:22][CH:21]=1.BrCCC>>[CH2:20]([O:19][C:15]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]([CH:17]=[O:18])=[CH:7][CH:16]=1)[CH2:21][CH3:22]
|
Name
|
2-(isopentyloxy)-1-naphthaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)OC1=C(C2=CC=CC=C2C=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Name
|
|
Type
|
|
Smiles
|
C(CC)OC1=CC=C(C2=CC=CC=C12)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |